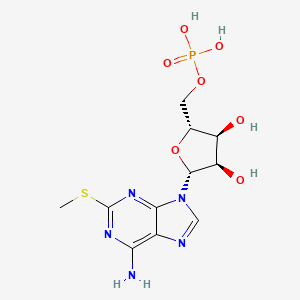

2-Methylthio-AMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221068 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70804-88-5 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Poly(2'-methylthioadenylic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2'-methylthioadenylic acid), a synthetic polynucleotide, has garnered interest within the scientific community for its unique structural characteristics and biological activities. As an analogue of polyadenylic acid (Poly(A)), the introduction of a methylthio group at the 2'-position of the ribose sugar moiety imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of Poly(2'-methylthioadenylic acid), detailing its synthesis, structural features, and biological implications, with a particular focus on its interactions with other polynucleotides and its potential as a therapeutic agent.

Physicochemical Properties

The introduction of the 2'-methylthio group significantly influences the conformational and thermodynamic properties of the polynucleotide chain. Key physicochemical data are summarized in the table below.

| Property | Value | Conditions |

| Hypochromicity | 30-35% | |

| Acid Transition pH | ~5.8 | Abrupt transition observed |

Further quantitative data such as melting temperature (Tm) and sedimentation coefficient were not available in the reviewed literature.

Synthesis of Poly(2'-methylthioadenylic acid)

The synthesis of Poly(2'-methylthioadenylic acid) is achieved through a multi-step process involving the chemical synthesis of the monomer followed by enzymatic polymerization.

Experimental Protocol: Synthesis of 2-Methylthioadenosine 5'-diphosphate (Monomer)

Detailed protocol for the chemical synthesis of the monomer, 2-methylthioadenosine 5'-diphosphate, was not available in the reviewed literature.

Experimental Protocol: Enzymatic Polymerization

Poly(2'-methylthioadenylic acid) is synthesized from its corresponding diphosphate monomer using Escherichia coli polynucleotide phosphorylase.

Materials:

-

2-Methylthioadenosine 5'-diphosphate

-

Escherichia coli polynucleotide phosphorylase

-

Appropriate buffer system (e.g., Tris-HCl)

-

Divalent cations (e.g., Mg²⁺ or Mn²⁺)

Procedure:

-

Dissolve 2-methylthioadenosine 5'-diphosphate in the reaction buffer.

-

Add polynucleotide phosphorylase to the solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

-

Monitor the polymerization reaction, for example, by measuring the release of inorganic phosphate.

-

Purify the resulting Poly(2'-methylthioadenylic acid) from the reaction mixture using standard techniques such as ethanol precipitation or size-exclusion chromatography.

Caption: Workflow for the enzymatic synthesis of Poly(2'-methylthioadenylic acid).

Structural Characteristics and Interactions

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique to study the conformation of polynucleotides in solution.

Experimental Protocol: Circular Dichroism Spectroscopy

-

Prepare solutions of Poly(2'-methylthioadenylic acid) in the desired buffer.

-

Record CD spectra in the far-UV region (typically 200-320 nm) at a controlled temperature.

-

Analyze the resulting spectra to determine the secondary structure characteristics of the polymer.

Specific CD spectral data for Poly(2'-methylthioadenylic acid) were not available in the reviewed literature.

Interaction with Poly(uridylic acid)

Poly(2'-methylthioadenylic acid) is capable of forming a complex with poly(uridylic acid) (Poly(U)). This interaction is a key feature of its molecular behavior. The formation of this complex can be monitored by methods such as UV spectroscopy, by observing changes in absorbance upon mixing the two polynucleotides.

Caption: Formation of a complex between Poly(2'-methylthioadenylic acid) and Poly(uridylic acid).

Biological Activity: Inhibition of Reverse Transcriptase

A significant biological property of Poly(2'-methylthioadenylic acid) is its ability to inhibit viral DNA polymerases, particularly reverse transcriptase. This inhibitory action suggests its potential as an antiviral agent.

Poly(2'-methylthioadenylic acid) acts as an inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The polymer likely interferes with the template-primer binding site or the catalytic site of the enzyme, thereby blocking the synthesis of viral DNA. This inhibitory effect is observed for both (rA)n•(dT)12- and (rC)n•(dG)12-catalyzed reverse transcriptase reactions[1].

References

Unveiling Poly(2'-methylthioadenylic acid): A Technical Guide to its Discovery and History

For Immediate Release

A comprehensive exploration into the discovery, synthesis, and biological properties of Poly(2'-methylthioadenylic acid), a synthetic polynucleotide, is detailed in this technical guide. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering an in-depth look at the history and experimental underpinnings of this intriguing molecule.

Introduction: The Dawn of Modified Polynucleotides

The study of synthetic polynucleotides gained significant momentum in the mid-20th century, driven by a desire to understand the structure-function relationships of nucleic acids and to develop novel therapeutic agents. A key area of this research focused on the modification of the ribose sugar moiety, particularly at the 2' position, to create polymers with altered stability, conformation, and biological activity. It was within this scientific context that Poly(2'-methylthioadenylic acid) emerged.

Discovery and Key Contributors

The discovery of Poly(2'-methylthioadenylic acid), denoted as (ms2A)n, is credited to the pioneering work of Professor Morio Ikehara and his colleagues Toshikazu Fukui and Nobuko Kakiuchi at Osaka University, Japan. Their extensive research in the 1970s on the synthesis and properties of 2'-substituted polynucleotides laid the groundwork for the creation of this specific analog.

A pivotal 1979 publication by a collaborative team including Ikehara, Fukui, and the renowned virologist Erik De Clercq, first described the biological activity of the "newly synthesized" Poly(2'-methylthioadenylic acid). This seminal paper, focused on the influence of various modified polyadenylic acids on viral enzymes, marked the formal introduction of Poly(2'-methylthioadenylic acid) to the scientific community.

Synthesis of Poly(2'-methylthioadenylic acid): A Multi-Step Process

The synthesis of Poly(2'-methylthioadenylic acid) follows a logical and established pathway for creating 2'-modified polynucleotides, which can be broken down into two primary stages: the chemical synthesis of the monomer, 2'-methylthioadenosine 5'-diphosphate, and its subsequent enzymatic polymerization.

Monomer Synthesis: 2'-methylthioadenosine 5'-diphosphate

-

Synthesis of 2'-methylthioadenosine: This would start from a readily available adenosine precursor, with chemical reactions to introduce the methylthio (-SCH3) group at the 2' position of the ribose sugar.

-

Phosphorylation to the 5'-monophosphate: The synthesized 2'-methylthioadenosine would then be selectively phosphorylated at the 5' position.

-

Conversion to the 5'-diphosphate: The 5'-monophosphate would be further activated to the 5'-diphosphate, the necessary substrate for enzymatic polymerization.

Enzymatic Polymerization

The polymerization of 2'-methylthioadenosine 5'-diphosphate into Poly(2'-methylthioadenylic acid) is achieved through the use of the enzyme polynucleotide phosphorylase . This enzyme, typically isolated from bacteria such as E. coli, catalyzes the formation of phosphodiester bonds between nucleoside diphosphates in a template-independent manner.

Experimental Protocol: Enzymatic Synthesis of Poly(2'-methylthioadenylic acid)

The following protocol is based on the methods consistently employed by Ikehara and his colleagues for the synthesis of other 2'-substituted polyadenylic acids[1][2][3]:

-

Reaction Mixture: A typical polymerization reaction would contain:

-

2'-methylthioadenosine 5'-diphosphate

-

Polynucleotide phosphorylase (from E. coli)

-

Tris-HCl buffer (pH 8.0-9.0)

-

Magnesium chloride (as a cofactor for the enzyme)

-

EDTA

-

-

Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing the enzyme to catalyze the polymerization process.

-

Termination and Purification: The reaction is terminated, and the resulting Poly(2'-methylthioadenylic acid) is purified from the reaction mixture, typically through techniques such as ethanol precipitation and dialysis to remove unincorporated monomers and enzyme.

References

- 1. Polynucleotides. L. Synthesis and properties of poly (2'-chloro-2'-deoxyadenylic acid) and poly (2'-bromo-2'-deoxyadenylic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polynucleotides. LII.<sup>1</sup>Synthesis and properties of poly(2′-deoxy-2′-fluoroadenylic acid) [scite.ai]

- 3. Polynucleotides. LII. Synthesis and properties of poly(2'-deoxy-2'-fluoroadenylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Transcription with 2'-Methylthio-ATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) is a cornerstone of modern RNA therapeutics and research. These modifications can enhance stability, reduce immunogenicity, and improve the translational efficiency of the resulting RNA molecules. Among the vast array of possible modifications, those at the 2'-position of the ribose sugar are of significant interest. This technical guide focuses on the enzymatic incorporation of 2'-methylthio-adenosine-5'-triphosphate (2'-SMe-ATP) into RNA transcripts via in vitro transcription. While direct and extensive research on the use of 2'-SMe-ATP in IVT is emerging, this document consolidates available information on related 2'-modified nucleotides, providing a foundational understanding of the potential methodologies, challenges, and applications. We will explore the substrate compatibility of common RNA polymerases, propose experimental protocols based on analogous modifications, and discuss the potential functional implications of 2'-methylthio-modified RNA.

Introduction to 2'-Modified Nucleotides in In Vitro Transcription

In vitro transcription is a powerful technique that allows for the cell-free synthesis of RNA from a DNA template.[1] The reaction is catalyzed by a DNA-dependent RNA polymerase, most commonly T7, T3, or SP6 phage RNA polymerases.[1] The core components of an IVT reaction include the RNA polymerase, a linear DNA template containing the appropriate promoter, and ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP).[1]

The therapeutic potential of mRNA has been significantly unlocked by the introduction of chemically modified nucleotides. Modifications at the 2'-position of the ribose, such as 2'-O-methylation and 2'-fluorination, have been shown to confer increased nuclease resistance and reduce the innate immune response.[2][3] These benefits are critical for the development of effective mRNA-based vaccines and therapeutics.[4]

The 2'-methylthio (-SMe) modification is a naturally occurring modification found in tRNA, particularly in mitochondrial tRNAs, where it plays a role in governing protein translation.[5][6] The presence of a sulfur-containing group at the 2'-position introduces unique chemical properties that could influence RNA structure, stability, and its interactions with proteins. The enzymatic incorporation of 2'-SMe-ATP during IVT presents an intriguing avenue for generating novel RNA molecules with potentially enhanced therapeutic properties.

T7 RNA Polymerase and Substrate Specificity for 2'-Modified ATP Analogs

T7 RNA polymerase is the most commonly used enzyme for in vitro transcription due to its high processivity and strict promoter specificity.[7] While highly efficient with natural NTPs, its ability to incorporate modified nucleotides, particularly at the 2'-position, can be variable.

Studies on a range of 2'-modified nucleotides have shown that T7 RNA polymerase can accommodate certain modifications, although often with reduced efficiency compared to their natural counterparts. For instance, 2'-O-methylated nucleotides can be incorporated, though high concentrations can be inhibitory.[8] The presence of the 2'-O-methyl group can disrupt the interaction between the mRNA codon and the ribosomal decoding machinery, potentially affecting translation.[8]

Engineered variants of T7 RNA polymerase have been developed to enhance the incorporation of various modified nucleotides.[9] It is conceivable that a similar protein engineering approach could be employed to develop a T7 RNA polymerase variant with improved efficiency for 2'-SMe-ATP.

Table 1: Comparison of T7 RNA Polymerase Incorporation of 2'-Modified Pyrimidine Nucleotides (Analogous Data)

| 2'-Modification | Relative Incorporation Efficiency | Observations | Reference |

| 2'-fluoro | High | Can be efficiently incorporated by mutant T7 RNA polymerase. | [10] |

| 2'-amino | Moderate to High | Can be incorporated by mutant T7 RNA polymerase. | [10] |

| 2'-O-methyl | Low to Moderate | Incorporation is possible but can be inefficient with wild-type T7 polymerase. | [8] |

Note: This table presents data for 2'-modified pyrimidines as direct quantitative data for 2'-SMe-ATP was not available. This information serves as a comparative reference.

Proposed Experimental Protocol for In Vitro Transcription with 2'-SMe-ATP

The following protocol is a proposed starting point for researchers wishing to investigate the incorporation of 2'-SMe-ATP into RNA using T7 RNA polymerase. It is based on standard IVT protocols and may require significant optimization.[11][12]

Materials

-

Linearized DNA template with a T7 promoter (1 µg)

-

T7 RNA Polymerase (e.g., 30 units)

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM DTT, 10 mM spermidine)

-

ATP, GTP, CTP, UTP solution (10 mM each)

-

2'-SMe-ATP solution (concentration to be optimized, e.g., 10 mM)

-

RNase Inhibitor (e.g., 50 units)

-

Nuclease-free water

-

DNase I, RNase-free

-

0.5 M EDTA, pH 8.0

Reaction Setup

-

Thaw all reagents on ice.

-

At room temperature, assemble the following reaction mixture in a nuclease-free microcentrifuge tube. Add components in the order listed:

| Reagent | Volume (for a 50 µL reaction) | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 5x Transcription Buffer | 10 µL | 1x |

| GTP (10 mM) | 5 µL | 1 mM |

| CTP (10 mM) | 5 µL | 1 mM |

| UTP (10 mM) | 5 µL | 1 mM |

| ATP (10 mM) | X µL | To be optimized |

| 2'-SMe-ATP (10 mM) | Y µL | To be optimized |

| Linearized DNA template | 1 µg | 20 ng/µL |

| RNase Inhibitor | 1.25 µL | 50 units |

| T7 RNA Polymerase | 1.5 µL | 30 units |

Optimization Note: The ratio of ATP to 2'-SMe-ATP is a critical parameter to optimize. A starting point could be a 1:1 molar ratio, with subsequent experiments varying this ratio to determine the optimal balance between incorporation efficiency and transcript yield.

-

Mix the components gently by pipetting up and down.

-

Incubate the reaction at 37°C for 2 hours.

Post-Transcription Processing

-

To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

-

The resulting RNA can be purified using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a column-based RNA purification kit.

Analysis of Incorporation

The successful incorporation of 2'-SMe-ATP into the RNA transcript can be verified using techniques such as:

-

Mass Spectrometry: This is the most direct method to confirm the presence and quantify the level of the modification.[13][14][15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the modified nucleosides after enzymatic digestion of the RNA.[15]

Potential Signaling Pathways and Functional Implications

While the direct impact of 2'-SMe-ATP incorporation on specific signaling pathways through IVT-produced RNA is yet to be elucidated, the known biological roles of methylthioadenosine (MTA) and other RNA modifications provide a basis for speculation.

MTA, a structurally related molecule, is involved in various cellular processes, including the regulation of inflammation and metabolism.[17] It is possible that RNA containing 2'-methylthioadenosine could interact with proteins involved in these pathways, thereby modulating their activity.

RNA modifications are known to influence RNA stability, translation efficiency, and interactions with RNA-binding proteins.[18][19] The bulky and sulfur-containing methylthio group at the 2'-position could sterically hinder the binding of certain proteins while promoting the binding of others, leading to altered downstream cellular events. Furthermore, this modification could impact the secondary structure of the RNA, which in turn can affect its function.[2]

Visualizations

Experimental Workflow for In Vitro Transcription with 2'-SMe-ATP

Caption: General workflow for the in vitro synthesis of 2'-SMe-modified RNA.

Hypothetical Signaling Pathway Modulation by 2'-SMe-Modified RNA

Caption: Hypothetical modulation of a signaling pathway by 2'-SMe-modified RNA.

Conclusion and Future Directions

The enzymatic incorporation of 2'-methylthio-ATP into RNA via in vitro transcription represents a novel and largely unexplored area of RNA chemistry with significant potential for therapeutic applications. While direct experimental data remains limited, analogies with other 2'-modified nucleotides suggest that incorporation by T7 RNA polymerase is feasible, though likely requiring optimization of reaction conditions and potentially the use of engineered polymerases. The unique chemical properties of the 2'-methylthio group may confer advantageous properties to the resulting RNA, such as enhanced stability and altered protein-binding profiles. Future research should focus on the systematic evaluation of 2'-SMe-ATP as a substrate for various RNA polymerases, detailed characterization of the biophysical properties of 2'-SMe-modified RNA, and investigation of its functional consequences in cellular and in vivo models. The development of efficient methods for producing 2'-SMe-modified RNA will undoubtedly expand the toolkit for designing next-generation RNA therapeutics.

References

- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation [mdpi.com]

- 3. RNA modifications: importance in immune cell biology and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. Chemical and Enzymatic Approaches to Construct Modified RNAs | Springer Nature Experiments [experiments.springernature.com]

- 11. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RNA modifications in cellular metabolism: implications for metabolism-targeted therapy and immunotherapy | CoLab [colab.ws]

- 18. Roles of RNA Modifications in Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Shield of Stability: A Technical Guide to the Nuclease Resistance of Poly(2'-methylthioadenylic acid)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Nucleic Acid Stability

The therapeutic potential of nucleic acid-based drugs, such as antisense oligonucleotides and siRNA, is often hampered by their susceptibility to degradation by cellular nucleases.[1] Unmodified RNA, in particular, is rapidly broken down, limiting its in vivo efficacy.[2] Chemical modifications of the oligonucleotide backbone are therefore crucial for enhancing stability and prolonging the therapeutic window.[3] One of the most effective strategies to confer nuclease resistance is the modification of the 2'-position of the ribose sugar.[4] This guide focuses on the nuclease resistance imparted by the 2'-methylthio modification, using the well-studied 2'-O-methyl modification as a primary reference point.

The 2'-O-methylation is a naturally occurring modification in various RNA species, including tRNA and rRNA, where it plays a role in stabilizing RNA structure.[4] This modification enhances the stability of RNA duplexes and protects against nuclease cleavage.[5][6] The presence of a methyl group at the 2'-position sterically hinders the approach of nucleases, which typically require the 2'-hydroxyl group for their catalytic activity.

Mechanism of Nuclease Resistance

Nucleases are enzymes that hydrolyze the phosphodiester bonds that form the backbone of nucleic acids.[1] Many ribonucleases (RNases) specifically recognize the 2'-hydroxyl group of RNA to catalyze this cleavage. The introduction of a bulky substituent at the 2'-position, such as a methyl or methylthio group, physically obstructs the active site of the nuclease, thereby inhibiting its enzymatic activity. This steric hindrance is the primary mechanism behind the enhanced nuclease resistance of 2'-modified oligonucleotides.

dot

Caption: Mechanism of nuclease resistance by 2'-modification.

Quantitative Analysis of Nuclease Resistance

While specific data for Poly(2'-methylthioadenylic acid) is unavailable, studies on 2'-O-methylated oligonucleotides provide a strong indication of the expected increase in stability. The following tables summarize quantitative data on the nuclease resistance of 2'-O-methyl modified RNA compared to unmodified RNA and other modifications.

| Modification | Nuclease | Half-life (t½) | Fold Increase in Stability | Reference |

| Unmodified RNA | Human Plasma (50%) | ~1 min | 1x | [7] |

| 2'-O-Methyl RNA | Human Plasma (50%) | >48 hours | >2880x | [2] |

| 4'-ThioRNA | Human Plasma (50%) | ~1100 min | ~1100x | [7] |

| 2'-O-Methyl-4'-ThioRNA | Human Plasma (50%) | ~9800 min | ~9800x | [7] |

Table 1: Comparative Nuclease Resistance in Human Plasma.

| Oligonucleotide Type | Nuclease | Observation | Reference |

| Unmodified Phosphodiester ODN | Fetal Bovine Serum (10%) | Almost completely degraded after 24h | [2] |

| Phosphorothioate ODN (S-ODN) | Fetal Bovine Serum (10%) | Half-life > 72h | [2] |

| 2'-O-Methyl modified S-ODN | Fetal Bovine Serum (10%) | Half-life > 72h | [2] |

Table 2: Stability of Modified Oligodeoxynucleotides in Serum.

Experimental Protocols

Synthesis of 2'-O-Methyladenosine Phosphoramidite

The synthesis of oligonucleotides containing 2'-O-methylated nucleosides is routinely achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. The key starting material is the corresponding 2'-O-methyladenosine phosphoramidite.

dot

Caption: General workflow for 2'-O-methyladenosine phosphoramidite synthesis.

Detailed Steps:

-

Protection of Functional Groups: Start with commercially available 2'-O-methyladenosine. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the N6-amino group of adenine is protected with a suitable protecting group, such as benzoyl (Bz).

-

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA).

-

Purification: The resulting 2'-O-methyladenosine phosphoramidite is purified by silica gel chromatography to yield the final product, which can be used in automated oligonucleotide synthesis.

Enzymatic Synthesis of Poly(2'-O-methyladenylic acid)

High molecular weight Poly(2'-O-methyladenylic acid) can be synthesized enzymatically using polynucleotide phosphorylase (PNPase).[8]

Materials:

-

2'-O-methyladenosine-5'-diphosphate (2'-O-Me-ADP)

-

Polynucleotide Phosphorylase (from E. coli or M. luteus)

-

Reaction Buffer (e.g., Tris-HCl with MgCl2)

-

EDTA solution

-

Ethanol

Procedure:

-

Prepare a reaction mixture containing 2'-O-Me-ADP in the reaction buffer.

-

Initiate the polymerization by adding polynucleotide phosphorylase.

-

Incubate the reaction at 37°C for a specified period (e.g., 2-4 hours).

-

Stop the reaction by adding EDTA to chelate the Mg2+ ions, which are essential for enzyme activity.

-

Precipitate the synthesized polymer by adding cold ethanol and centrifuging the mixture.

-

Wash the polymer pellet with ethanol and then dissolve it in a suitable buffer for storage.

Nuclease Digestion Assay

This protocol describes a general method for assessing the nuclease resistance of a modified oligonucleotide.

Materials:

-

Modified oligonucleotide (e.g., Poly(2'-O-methyladenylic acid))

-

Unmodified control oligonucleotide (e.g., Poly(A))

-

Nuclease (e.g., S1 nuclease, snake venom phosphodiesterase, or serum)

-

Reaction Buffer appropriate for the chosen nuclease

-

Stop Solution (e.g., EDTA or a denaturing loading dye)

-

Polyacrylamide gel or HPLC system for analysis

Procedure:

-

Reaction Setup: In separate tubes, mix the modified and unmodified oligonucleotides with the nuclease in the appropriate reaction buffer.

-

Incubation: Incubate the reactions at the optimal temperature for the nuclease (typically 37°C).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and immediately add the stop solution to quench the enzymatic activity.

-

Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of intact oligonucleotide remaining at each time point. The half-life (t½) can then be calculated to determine the relative nuclease resistance.

dot```dot digraph "Nuclease_Digestion_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Oligonucleotide\n(Modified & Unmodified)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate with Nuclease"]; Time_Points [label="Take Aliquots at\nDifferent Time Points"]; Quench [label="Quench Reaction"]; Analysis [label="Analyze by\nPAGE or HPLC"]; Quantification [label="Quantify Intact Oligo\n& Calculate Half-life"]; End [label="Determine Nuclease\nResistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubation; Incubation -> Time_Points; Time_Points -> Quench; Quench -> Analysis; Analysis -> Quantification; Quantification -> End; }

Caption: Proposed in vivo action of Poly(2'-O-methyladenylic acid).

Conclusion

While direct experimental evidence for the nuclease resistance of Poly(2'-methylthioadenylic acid) remains to be established, the extensive data available for its 2'-O-methyl analog provides a strong predictive framework. The introduction of a methyl group at the 2'-position of the ribose, regardless of the linking atom (sulfur or oxygen), is a highly effective strategy for increasing the stability of polynucleotides against nuclease degradation. This enhanced stability is a critical attribute for the development of effective nucleic acid-based therapeutics. Further research is warranted to directly quantify the nuclease resistance of Poly(2'-methylthioadenylic acid) and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(8-methyladenylic acid): a single-stranded regular structure with alternating syn-anti conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Stability of Poly(2'-methylthioadenylic acid) Containing RNA: A Technical Guide

This guide provides an in-depth analysis of the thermal stability of Poly(2'-methylthioadenylic acid) [poly(m²A)] and related modified RNA molecules. It is intended for researchers, scientists, and professionals in drug development who are interested in the biophysical properties of modified nucleic acids. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of experimental workflows.

Introduction

The modification of ribonucleic acids (RNAs) is a critical area of research, with significant implications for the development of RNA-based therapeutics and diagnostics. Modifications to the sugar moiety, the nucleobase, or the phosphate backbone can profoundly influence the structural, thermodynamic, and biological properties of RNA. 2'-O-methylation is a common modification in various cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), which is known to increase the thermal stability of RNA duplexes.[1][2] The introduction of a methylthio group at the 2' position of adenosine, creating 2'-methylthioadenosine, is a less common modification. Understanding the impact of such modifications on RNA thermal stability is crucial for designing oligonucleotides with desired hybridization properties.

This guide focuses on the thermal stability of poly(2'-methylthioadenylic acid), a polymer composed of 2'-methylthioadenosine units. We will explore its intrinsic stability and its ability to form duplexes with complementary strands, providing a comparative context with other RNA modifications.

Quantitative Data on Thermal Stability

The thermal stability of RNA duplexes is commonly characterized by the melting temperature (Tm), which is the temperature at which 50% of the duplex molecules have dissociated into single strands.[3] Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more complete picture of the forces driving duplex formation and dissociation.

Thermal Stability of Poly(2'-methylthioadenylic acid)

A key study by Ikehara et al. (1978) investigated the synthesis and properties of poly(m²A). Their findings on its thermal stability are summarized below.

| Polymer/Complex | Condition | Melting Temperature (Tm) |

| Poly(m²A) double-stranded protonated form | pH 5.0, 0.15 M salt | 90°C |

| Poly(m²A) • Poly(U) 1:1 complex | 0.15 M salt | 21°C |

| Data sourced from Ikehara et al. (1978).[4] |

The high melting temperature of the self-structured, protonated poly(m²A) at acidic pH suggests a stable double-helical conformation. In contrast, the relatively low Tm of the complex with polyuridylic acid (poly(U)) indicates that the 2'-methylthio modification may interfere with the formation of a stable Watson-Crick paired duplex.[4]

Comparative Thermal Stability of Other Modified RNA Duplexes

To provide a broader context, the following table summarizes the thermodynamic data for RNA duplexes containing other modifications. These modifications often lead to a destabilization of the RNA duplex, as indicated by a decrease in Tm and a less favorable ΔG°.

| Modification | Position | ΔTm (°C) | ΔΔG°₃₇ (kcal/mol) | Reference |

| N⁶-methyladenosine (m⁶A) | Internal | - | -0.76 | [5] |

| N⁶-isopentenyladenosine (i⁶A) | Internal | - | -0.86 | [5] |

| 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) | Internal | - | Destabilizing | [5] |

| Unlocked Nucleic Acid (UNA) | Central | - | +4.0 to +6.6 | [6][7][8] |

| Unlocked Nucleic Acid (UNA) | Terminal | - | +0.5 to +1.5 | [6][7] |

| 2'-amino | Internal | -8 | - | [9] |

| 2'-amido | Internal | -25 | - | [9] |

Note: A positive ΔΔG° indicates destabilization compared to the unmodified duplex.

Experimental Protocols

The determination of RNA thermal stability is primarily achieved through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature. This process is often referred to as a "melting curve" analysis.[10]

Protocol: Determination of RNA Thermal Stability by UV Melting Analysis

1. Sample Preparation:

- Synthesize or procure the desired RNA oligonucleotides, including the modified and complementary strands.

- Quantify the concentration of each oligonucleotide using its molar extinction coefficient at 260 nm.

- For duplex studies, mix equimolar amounts of the complementary strands in the desired buffer. A common buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, with the pH adjusted to 7.0.[11]

- The final total strand concentration is typically in the range of 1-2 µM.[11][12]

2. Annealing:

- To ensure proper duplex formation, the RNA solution is first denatured by heating to a temperature well above the expected Tm (e.g., 85-95°C) for 5-10 minutes.[11]

- The solution is then slowly cooled to a temperature below the expected Tm (e.g., 10-15°C) to allow for annealing of the complementary strands. A cooling rate of 1.0°C/min is often used.[11]

3. UV Melting Curve Acquisition:

- The annealed RNA sample is transferred to a quartz cuvette with a defined path length.

- The cuvette is placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder (e.g., a Peltier device).[13]

- The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5-1.0°C/min).[11][12]

- Absorbance readings are taken at regular temperature intervals (e.g., every 0.5°C).

4. Data Analysis:

- The raw data consists of absorbance values at different temperatures.

- The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) baselines. This corresponds to the peak of the first derivative of the melting curve.[12]

- Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model or from van't Hoff plots of Tm⁻¹ versus the logarithm of the total strand concentration.[12]

Visualizations

Experimental Workflow for RNA Thermal Stability Analysis

The following diagram illustrates the key steps in determining the thermal stability of an RNA molecule using UV melting analysis.

References

- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Stability of RNA Structures with Bulky Cations in Mixed Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

A Technical Guide to the Role of 2'-O-Methylation in mRNA Stability

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of 2'-O-methylation (Nm), a critical epitranscriptomic modification, and its multifaceted role in regulating messenger RNA (mRNA) stability. We will delve into the enzymatic machinery, molecular mechanisms, and the profound impact of this modification on gene expression and cellular defense, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to 2'-O-Methylation (Nm)

2'-O-methylation is a prevalent and highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl (-OH) group of the ribose sugar moiety of a nucleotide.[1][2][3] This modification can occur on any of the four nucleotides (A, U, G, C) and is found in a wide array of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (sn/snoRNAs), and, critically, messenger RNA (mRNA).[2][3]

In mRNA, Nm modifications are found in two principal locations:

-

The 5' Cap: The first and sometimes second transcribed nucleotides adjacent to the 7-methylguanosine (m7G) cap can be 2'-O-methylated, forming the "Cap 1" (m7GpppNm) and "Cap 2" (m7GpppNmpNm) structures, respectively.[1][4]

-

Internal Sites: Nm can also occur at various positions within the coding sequence (CDS) and untranslated regions (UTRs) of the mRNA molecule.[1][5]

Initially thought to be a static modification, emerging evidence reveals that 2'-O-methylation is a dynamic regulator of mRNA fate, influencing its stability, translation, and interaction with the innate immune system.[6][7][8]

The Enzymatic Machinery: "Writers" of 2'-O-Methylation

The deposition of 2'-O-methyl groups is catalyzed by specific methyltransferases (MTases) that use S-adenosyl methionine (SAM) as the methyl donor.[1] The enzymes responsible differ based on the location of the modification.

Cap 1 Methylation: CMTR1

The formation of the Cap 1 structure is primarily catalyzed by Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) .[9][10] CMTR1 specifically recognizes and methylates the ribose of the first nucleotide of an m7G-capped mRNA (Cap 0).[10] This modification is crucial for the mRNA to be recognized as "self" by the innate immune system, thereby avoiding translational inhibition by antiviral proteins like IFIT1.[9][11][12]

Internal mRNA Methylation: Fibrillarin (FBL)

While Fibrillarin (FBL) is the canonical methyltransferase responsible for snoRNA-guided 2'-O-methylation of rRNA, recent studies have demonstrated its role in methylating internal sites on specific mRNAs.[6][7][8] In this mechanism, FBL is guided to its target nucleotide by a box C/D small nucleolar RNA (snoRNA) that contains a sequence complementary to the target mRNA.[8] This snoRNA-guided mechanism allows for highly specific and regulated methylation of select mRNA transcripts. Depletion of FBL has been shown to globally reduce Nm levels on mRNAs, highlighting its significant role as an mRNA 2'-O-methyltransferase.[6][7]

Mechanisms of mRNA Stability Enhancement by 2'-O-Methylation

2'-O-methylation enhances mRNA stability through several distinct, yet potentially synergistic, mechanisms.

Steric Hindrance and Protection from Nuclease Degradation

The addition of a methyl group to the 2'-hydroxyl position provides steric bulk and alters the chemical properties of the ribose-phosphate backbone.[6][13] This modification intrinsically increases the RNA's resistance to both alkaline hydrolysis and cleavage by endonucleases.[6][13] By sterically hindering the access of RNases to the phosphodiester bond, internal 2'-O-methylation directly prolongs the transcript's half-life, leading to sustained protein production.[6]

Cap 1-Mediated Evasion of Innate Immune Sensors

A primary role of Cap 1 2'-O-methylation is to serve as a molecular signature for "self" RNA, preventing activation of the innate immune response.[4][11]

-

IFIT1 Recognition: The interferon-stimulated gene IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1) preferentially binds to RNAs possessing a Cap 0 structure (m7GpppN), which is characteristic of many viral RNAs or incompletely processed cellular RNAs.[4][11]

-

Translational Repression: Upon binding, IFIT1 inhibits translation, effectively silencing the expression of the uncapped mRNA.[9][14]

-

Evasion by Methylation: The presence of a 2'-O-methyl group in the Cap 1 structure (m7GpppNm), installed by CMTR1, prevents IFIT1 from binding.[12] This allows the mRNA to evade this layer of host defense, ensuring its stability and translation. Therefore, CMTR1 is essential for the protein expression of a subset of interferon-stimulated genes, creating a functional antiviral state.[14]

The logical relationship below illustrates this critical host defense pathway.

References

- 1. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing 2'-O-Methylation of mRNA Using Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. uniprot.org [uniprot.org]

- 11. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 14. The mRNA Cap 2'- O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chapter 1: Introduction to Modified Polynucleotides in Virology

An In-Depth Technical Guide to 2'-Modified Polynucleotides in Virology Research

A Note on the Scope of this Document: The primary focus of this guide is Poly(2'-methylthioadenylic acid). However, a comprehensive review of available scientific literature reveals a scarcity of specific data on this particular compound. To provide a thorough and data-driven technical overview for researchers, this guide will focus on two closely related and well-documented 2'-modified polynucleotides: Poly(2-methylthioinosinic acid) [poly(ms2I)] and Poly(2'-O-methyladenylic acid) [poly(Am)] . These compounds serve as excellent exemplars for the primary antiviral mechanisms employed by such molecules: direct enzymatic inhibition and host immunomodulation, respectively. The principles and methodologies described herein are directly applicable to the study and development of novel polynucleotides, including Poly(2'-methylthioadenylic acid).

The interplay between viruses and the host immune system is a complex molecular arms race. A key battleground is the recognition of viral nucleic acids. Host cells are equipped with Pattern Recognition Receptors (PRRs) that detect foreign RNA and DNA, triggering potent antiviral responses, primarily through the production of interferons. In response, many viruses have evolved mechanisms to evade this detection, often by modifying their RNA to mimic that of the host. One such critical modification is 2'-O-methylation of the ribose sugar, which can shield viral RNA from recognition by sensors like RIG-I and MDA5.

This dynamic has spurred the development of synthetic polynucleotides as tools for virology research and as potential therapeutics. These molecules can be designed to function in several ways:

-

As Viral Mimics: To intentionally trigger innate immune pathways (e.g., Poly(I:C) as a dsRNA mimic).

-

As Direct Antiviral Agents: To inhibit the function of essential viral enzymes like reverse transcriptases.

-

As Immunomodulators: To enhance the host's own immune response against viral infection.

This guide explores the core antiviral mechanisms of 2'-modified synthetic polynucleotides, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate their function.

Chapter 2: Direct Antiviral Mechanism: Reverse Transcriptase Inhibition by Poly(2-methylthioinosinic acid) [poly(ms2I)]

One of the most direct ways a synthetic polynucleotide can exert an antiviral effect is by inhibiting viral enzymes essential for replication. A prime example is the inhibition of retroviral reverse transcriptase (RT) by Poly(2-methylthioinosinic acid), a sulfur-substituted polymer of inosinic acid.

Mechanism of Action: Poly(ms2I) acts as a potent inhibitor of the RNA-directed DNA polymerase activity of oncornaviruses, such as Moloney and Rauscher murine leukemia viruses.[1] Unlike its unsubstituted parent compound, poly(I), which shows little inhibitory effect, the 2-methylthio modification significantly enhances its binding and inhibition of the enzyme.[1] This inhibition directly prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the retroviral life cycle. Furthermore, poly(ms2I) has been shown to block the transformation of normal cells by murine sarcoma virus in culture, demonstrating a functional consequence of its enzymatic inhibition.[1]

Data Presentation: Inhibition of Viral Reverse Transcriptase

The following table summarizes the inhibitory activity of thio- and methyl-substituted polyinosinic acids against viral reverse transcriptase.

| Compound | Base Modification | Ribose Modification | Target Enzyme | Inhibitory Effect | Reference |

| Poly(2-methylthioinosinic acid) [poly(ms2I)] | 2-methylthioinosine | None | Murine Leukemia Virus RT | Markedly inhibits reverse transcriptase activity. | [1] |

| Poly(inosinic acid) [poly(I)] | Inosine | None | Murine Leukemia Virus RT | Little to no inhibitory effect under the same conditions. | [1] |

| Copolymers of I and ms2I | Inosine & 2-methylthioinosine | None | Murine Leukemia Virus RT | Shows an intermediary inhibitory effect, dependent on the ratio of ms2I. | [1] |

| Poly(1-methyl-6-thioinosinic acid) [poly(m1s6I)] | 1-methyl-6-thioinosine | None | Multiple Retroviral RTs | Irreversibly inhibits; changes kinetics from competitive to mixed-type; Ki falls by three orders of magnitude. | [2] |

Experimental Protocol: In Vitro Reverse Transcriptase Inhibition Assay

This protocol outlines a method for assessing the inhibition of viral reverse transcriptase activity by a test compound like poly(ms2I).

-

Enzyme and Template Preparation:

-

Purify reverse transcriptase from a viral source (e.g., murine leukemia virus) or use a commercially available recombinant enzyme.

-

Prepare a suitable template-primer system, such as poly(A)•oligo(dT), which allows for the synthesis of a new DNA strand.

-

-

Reaction Mixture Setup (on ice):

-

For each reaction in a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2), dNTPs with one radiolabeled nucleotide (e.g., [³H]dTTP), and the template-primer.

-

Add the test inhibitor [e.g., poly(ms2I)] at various concentrations. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the reaction by adding the reverse transcriptase enzyme.

-

-

Incubation:

-

Incubate the reaction tubes at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).

-

-

Precipitation and Washing:

-

Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Collect the acid-insoluble material (which includes the newly synthesized radiolabeled DNA) by filtration through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled nucleotides.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mandatory Visualizations

Caption: Logical diagram of direct enzymatic inhibition by Poly(ms2I).

Caption: Experimental workflow for an in vitro Reverse Transcriptase (RT) assay.

Chapter 3: Immunomodulatory Mechanism: Host Immunity Enhancement by Poly(2'-O-methyladenylic acid) [poly(Am)]

An alternative antiviral strategy for synthetic polynucleotides is to enhance the host's own immune system, enabling it to more effectively combat the infection. Poly(2'-O-methyladenylic acid) demonstrates this mechanism in its inhibition of RNA tumor virus oncogenesis in vivo.

Mechanism of Action: Poly(Am) was found to inhibit tumor development and mortality in newborn mice inoculated with the Moloney sarcoma virus-leukemia virus complex.[3][4][5] The effect is not believed to be a direct action on the virus itself, but rather an alteration of the oncogenic potential mediated through the host.[3][4][5] Specifically, Poly(Am) enhances the antibody response of the newborn mice to the endogenous leukemia virus envelope antigens. This stimulation of "autogenous immunity" equips the host to better control the viral infection and its tumorigenic consequences.[3][4][5] The timing of administration is critical, with the greatest inhibition observed when the compound is given at least four hours prior to viral inoculation, underscoring its role as an immune primer rather than a direct-acting therapeutic.[5]

Data Presentation: In Vivo Inhibition of Viral Oncogenesis

The following table summarizes the key findings from the in vivo study of Poly(Am) against the Moloney sarcoma-leukemia virus complex in newborn mice.

| Parameter | Condition / Treatment | Outcome | Reference |

| Effective Dose | 10 µg of Poly(Am) per mouse | Significantly inhibited tumor development and death. | [5] |

| Treatment Timing | Given at least 1 hour before virus inoculation | Effective at inhibiting oncogenesis. | [5] |

| Optimal Treatment Timing | Given at least 4 hours before virus inoculation | Greatest inhibition of tumor development and death was observed. | [5] |

| Comparative Efficacy | Poly(Am) vs. Poly(2'-O-methyluridylic acid) & Poly(vinyladenine) | Poly(Am) was more effective at inhibiting sarcoma development and death. | [5] |

| Immunological Effect | Poly(Am) treatment | Enhanced the antibody response to endogenous leukemia virus envelope antigens (autogenous immunity). | [5] |

Experimental Protocol: In Vivo Murine Sarcoma Virus Inhibition Assay

This protocol describes a general framework for an in vivo experiment to test the efficacy of an immunomodulatory compound like Poly(Am) against a virus-induced tumor model.

-

Animal Model:

-

Use a susceptible strain of newborn mice (e.g., BALB/c), typically within 24-48 hours of birth, as their immune systems are still developing.

-

-

Virus Preparation:

-

Prepare a stock of Moloney sarcoma virus-leukemia virus (MSV-MLV) complex. The titer of the virus should be predetermined to induce tumors reliably within a specific timeframe in untreated control animals.

-

-

Treatment Groups:

-

Divide the litters into multiple groups:

-

Control Group: Receives a vehicle control (e.g., saline) injection.

-

Treatment Group(s): Receive the test compound (e.g., 10 µg of Poly(Am)) via a suitable route (e.g., intraperitoneal injection).

-

Timing Groups: To assess the importance of timing, different groups can be treated at various time points relative to infection (e.g., 24h before, 4h before, 1h before, 1h after).

-

-

-

Infection and Treatment Administration:

-

Administer the test compound or vehicle according to the group assignments.

-

After the specified time interval, inoculate all mice with a standardized dose of the MSV-MLV complex (e.g., via subcutaneous injection).

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of tumor development (e.g., palpable nodules at the injection site), tumor size, and overall health.

-

Record the incidence of tumors and the time to tumor onset for each group.

-

Record mortality and calculate survival curves.

-

At the end of the experiment (or at specific time points), collect blood samples to measure the antibody response against viral antigens using techniques like ELISA or neutralization assays.

-

-

Data Analysis:

-

Compare tumor incidence, tumor growth rates, and survival rates between the control and treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, t-tests).

-

Compare antibody titers between groups to correlate the protective effect with the immune response.

-

Mandatory Visualizations

Caption: Conceptual pathway of immunomodulation by Poly(Am).

Caption: Experimental workflow for the in vivo murine sarcoma virus assay.

Chapter 4: Broader Context & Signaling: Viral Evasion of Innate Immunity via 2'-O-Methylation

The efficacy of 2'-modified synthetic polynucleotides like Poly(Am) is rooted in the fundamental role that 2'-O-methylation plays in the interaction between viral RNA and the host's innate immune system. Understanding this natural process provides context for how synthetic analogs can function.

Mechanism of Innate Immune Evasion: Host cells use PRRs like RIG-I and MDA5 to detect features of viral RNA that are absent in host RNA, such as 5'-triphosphate ends and long double-stranded regions. Upon binding viral RNA, these sensors activate a signaling cascade through the adaptor protein MAVS. This leads to the activation of transcription factors IRF3 and NF-κB, culminating in the robust production of type I interferons (IFN-α/β). Interferons then induce an antiviral state in surrounding cells.

Many viruses, including Flaviviruses and Coronaviruses, have evolved to add a 2'-O-methyl group to the first or second nucleotide of their RNA genomes. This modification acts as a form of molecular camouflage, making the viral RNA appear more "self-like" to the host's machinery. This methylation sterically hinders the binding of RIG-I and MDA5 to the viral RNA, effectively preventing the initiation of the interferon signaling cascade. This allows the virus to replicate undetected in the early stages of infection, giving it a crucial advantage.

Mandatory Visualization

Caption: Signaling pathways for immune sensing and viral evasion via 2'-O-methylation.

Chapter 5: Conclusion and Future Perspectives

The study of 2'-modified polynucleotides reveals two distinct and powerful strategies for antiviral intervention. As demonstrated by Poly(2-methylthioinosinic acid), modifications to the base and sugar backbone can create potent, direct-acting inhibitors of crucial viral enzymes like reverse transcriptase. In contrast, as shown by Poly(2'-O-methyladenylic acid), these synthetic molecules can also act as sophisticated immunomodulators, priming the host's own defenses to more effectively combat viral infection and its pathological consequences.

While the literature provides a solid foundation for understanding these mechanisms through analogs, the specific antiviral properties of Poly(2'-methylthioadenylic acid) remain a compelling area for future investigation. Research into this compound could explore whether the 2'-methylthio modification, combined with the adenylic acid base, can:

-

Directly inhibit viral polymerases from a range of virus families.

-

Modulate innate immune signaling through PRRs like Toll-like receptors (TLRs), potentially acting as either an agonist or an antagonist.

-

Combine both direct-acting and immunomodulatory properties.

Detailed characterization of its activity, guided by the experimental frameworks presented in this guide, will be essential for unlocking the potential of Poly(2'-methylthioadenylic acid) and other novel synthetic polynucleotides in the ongoing development of next-generation antiviral therapeutics.

References

- 1. Inhibition of oncornavirus functions by poly (2-methylthioinosinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral properties of polyinosinic acids containing thio and methyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Poly(2'-methylthioadenylic acid) with Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interactions between Poly(2'-methylthioadenylic acid) (Poly(ms²A)) and various proteins. This synthetic polynucleotide has demonstrated significant biological activity, primarily through its interaction with viral enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows. Due to the limited publicly available data specifically on Poly(ms²A), this guide also draws logical parallels from studies on structurally similar modified polynucleotides to suggest potential, yet unconfirmed, protein interactions and biological effects.

Introduction

Poly(2'-methylthioadenylic acid) is a synthetic analog of polyadenylic acid (Poly(A)) characterized by a methylthio (-SCH₃) group at the 2' position of the adenine base. This modification significantly alters the molecule's stereochemistry and electronic properties, leading to distinct biological activities compared to its unmodified counterpart. The primary documented interaction of Poly(ms²A) is with viral reverse transcriptases, positioning it as a molecule of interest for antiviral drug development. This guide will delve into the specifics of this interaction and explore other potential protein targets based on the known activities of similar modified RNA molecules.

Interaction with Viral Proteins: Reverse Transcriptase

The most well-documented protein interaction of Poly(2'-methylthioadenylic acid) is its potent inhibition of viral reverse transcriptase.

Quantitative Data: Inhibition of Reverse Transcriptase

| Polynucleotide | Target Protein | Observed Effect | Quantitative Data | Reference |

| Poly(2'-methylthioadenylic acid) (Poly(ms²A)) | Moloney Murine Leukemia Virus Reverse Transcriptase | Strong Inhibition | Not specified in available abstracts | (De Clercq et al., 1979) |

Experimental Protocol: Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of reverse transcriptase activity by a polynucleotide such as Poly(ms²A). This protocol is based on standard methodologies used in the field.

Objective: To determine the inhibitory effect of Poly(2'-methylthioadenylic acid) on the activity of a viral reverse transcriptase.

Materials:

-

Purified reverse transcriptase (e.g., from Moloney Murine Leukemia Virus)

-

Poly(2'-methylthioadenylic acid) solution of known concentration

-

Viral RNA template (e.g., MS2 phage RNA)

-

Primer (e.g., oligo(dT) for polyadenylated templates)

-

Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)

-

Reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA) solution

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, viral RNA template, and primer.

-

Inhibitor Addition: Add varying concentrations of Poly(2'-methylthioadenylic acid) to the reaction tubes. Include a control tube with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified reverse transcriptase to each tube.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA solution. This will precipitate the newly synthesized radiolabeled cDNA along with other macromolecules.

-

Precipitate Collection: Incubate the tubes on ice to allow for complete precipitation. Collect the precipitate by filtering the solution through glass fiber filters.

-

Washing: Wash the filters with cold TCA solution to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of cDNA synthesized. Calculate the percentage of inhibition for each concentration of Poly(ms²A) relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for Reverse Transcriptase Inhibition Assay.

Potential Interaction with Immune Receptors: Toll-Like Receptors

While direct experimental evidence is currently lacking, the structural similarity of Poly(ms²A) to other single-stranded RNA molecules suggests a potential for interaction with endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are key components of the innate immune system that recognize viral and bacterial RNA, triggering an immune response.

Rationale for Potential TLR Interaction

-

Structural Analogy: TLR7 and TLR8 recognize single-stranded RNA molecules. The 2'-methylthio modification in Poly(ms²A) alters the ribose sugar, which could influence its binding affinity and signaling outcome with these receptors.

-

Immunomodulatory Effects of Thiolated RNA: Studies on other thiolated RNA analogs have shown that such modifications can modulate the immune response, suggesting that the sulfur-containing group can play a role in receptor recognition.

Postulated Signaling Pathway

If Poly(ms²A) were to interact with TLR7 or TLR8, it could potentially trigger a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical TLR7/8 Signaling Pathway for Poly(ms²A).

Synthesis of Poly(2'-methylthioadenylic acid)

The synthesis of Poly(2'-methylthioadenylic acid) typically involves the enzymatic polymerization of its corresponding nucleotide diphosphate, 2-methylthioadenosine 5'-diphosphate (ms²ADP).

Experimental Protocol: Enzymatic Synthesis

The following is a generalized protocol for the enzymatic synthesis of a polynucleotide like Poly(ms²A) using polynucleotide phosphorylase.

Objective: To synthesize Poly(2'-methylthioadenylic acid) from 2-methylthioadenosine 5'-diphosphate.

Materials:

-

2-methylthioadenosine 5'-diphosphate (ms²ADP)

-

Polynucleotide phosphorylase (from E. coli or M. luteus)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

EDTA solution

-

Ethanol

-

Dialysis tubing

Procedure:

-

Reaction Setup: Dissolve ms²ADP in the reaction buffer.

-

Enzyme Addition: Add polynucleotide phosphorylase to the solution.

-

Incubation: Incubate the reaction mixture at 37°C for several hours to allow for polymerization. The incubation time can be varied to control the polymer length.

-

Reaction Termination: Stop the reaction by adding EDTA solution to chelate the Mg²⁺ ions, which are essential for enzyme activity.

-

Purification:

-

Precipitate the synthesized Poly(ms²A) by adding cold ethanol.

-

Centrifuge to pellet the polymer.

-

Redissolve the pellet in a suitable buffer.

-

Dialyze the solution extensively against a low-salt buffer to remove unincorporated monomers and small oligomers.

-

-

Characterization: The resulting Poly(ms²A) can be characterized by UV spectroscopy and gel electrophoresis to determine its concentration and size distribution.

Caption: Workflow for Enzymatic Synthesis of Poly(ms²A).

Other Potential Protein Interactions

Given the limited research specifically on Poly(ms²A), it is valuable to consider other potential protein interactions based on its structural features.

-

Poly(A)-Binding Proteins (PABPs): PABPs play crucial roles in mRNA stability and translation. The 2'-methylthio modification could potentially alter the binding affinity of Poly(ms²A) to PABPs compared to unmodified Poly(A), which could have downstream effects on gene expression.

-

Other RNA-binding proteins: A vast number of cellular proteins interact with RNA. The unique chemical nature of Poly(ms²A) may lead to novel, yet undiscovered, interactions with other RNA-binding proteins, potentially influencing various cellular processes.

Further research employing techniques such as RNA-pulldown assays followed by mass spectrometry would be invaluable in identifying novel protein binding partners of Poly(2'-methylthioadenylic acid).

Conclusion and Future Directions

The primary and most significant known protein interaction of Poly(2'-methylthioadenylic acid) is its strong inhibition of viral reverse transcriptase, making it a promising candidate for further investigation in the context of antiviral therapies. While its interaction with other proteins, particularly immune receptors like TLR7 and TLR8, is currently speculative, it represents an exciting avenue for future research. A more detailed characterization of its binding affinities, the elucidation of its precise mechanism of action, and the identification of its full range of protein binding partners will be crucial for realizing the full therapeutic potential of this modified polynucleotide.

The Cellular Gateway: Unlocking the Uptake of Poly(2'-methylthioadenylic acid) Modified RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of RNA-based molecules is intrinsically linked to their ability to enter target cells and engage with intracellular machinery. Chemical modifications are paramount in enhancing the stability, efficacy, and cellular uptake of these molecules. Among these, Poly(2'-methylthioadenylic acid) modified RNA, a novel modification, is gaining attention for its potential therapeutic advantages. This technical guide provides a comprehensive overview of the putative cellular uptake mechanisms of Poly(2'-methylthioadenylic acid) modified RNA, drawing upon established knowledge of similar 2'-O-methyl and phosphorothioate modifications. This document details the likely molecular pathways, presents relevant quantitative data from analogous modifications, and provides detailed experimental protocols to facilitate further research and development.

Introduction to Poly(2'-methylthioadenylic acid) Modified RNA

Poly(2'-methylthioadenylic acid) modified RNA incorporates two key chemical alterations to the standard adenylic acid ribonucleotide structure: a methyl group at the 2' position of the ribose sugar (2'-O-methylation) and a sulfur atom replacing a non-bridging oxygen in the phosphate backbone (a phosphorothioate linkage). This combination is designed to leverage the distinct advantages of each modification.

The 2'-O-methyl (2'-OMe) modification is known to increase the thermal stability of RNA duplexes and provide resistance against nuclease degradation.[1][2] Furthermore, 2'-O-methylation can enhance the binding affinity of the RNA molecule to its target sequence.

The phosphorothioate (PS) backbone is a first-generation modification that significantly reduces degradation by exonucleases and endonucleases, thereby prolonging the half-life of the RNA therapeutic in biological fluids.[3][4] This modification also promotes binding to plasma proteins, which can influence the pharmacokinetics and biodistribution of the molecule.[3][5]

Together, these modifications in Poly(2'-methylthioadenylic acid) RNA are hypothesized to create a highly stable and potent therapeutic agent. Understanding its interaction with the cellular import machinery is critical for optimizing its delivery and therapeutic effect.

Postulated Cellular Uptake Mechanisms

Based on extensive research into oligonucleotides with 2'-OMe and PS modifications, the cellular uptake of Poly(2'-methylthioadenylic acid) modified RNA is likely a multi-step process predominantly mediated by endocytosis.

Interaction with the Cell Membrane and Protein Binding

The negatively charged phosphorothioate backbone of the Poly(2'-methylthioadenylic acid) modified RNA is expected to interact with proteins on the cell surface. Phosphorothioate oligonucleotides are known to bind to a variety of cell surface proteins, which can act as receptors or facilitators of endocytosis.[6] This interaction is a key initiating step for cellular internalization.

Endocytic Pathways

The primary route of entry for modified RNAs into the cell is through endocytosis. Several endocytic pathways may be involved, and the preferred route can be cell-type dependent.

-

Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of many ligands and nanoparticles. Following binding to cell surface receptors, the RNA-protein complexes are internalized into clathrin-coated pits, which then invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and caveolin proteins. This pathway is often implicated in the uptake of smaller molecules and certain viruses.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a non-specific mechanism for the uptake of extracellular fluid and solutes.

The specific endocytic pathways involved in the uptake of Poly(2'-methylthioadenylic acid) modified RNA will likely depend on the cell type and the specific proteins that it interacts with on the cell surface.

Intracellular Trafficking and Endosomal Escape

Following internalization, the RNA is encapsulated within endosomes. These vesicles undergo a maturation process, acidifying their lumen and eventually fusing with lysosomes, where the RNA would be degraded. For a therapeutic effect, the Poly(2'-methylthioadenylic acid) modified RNA must escape from the endosome into the cytoplasm. This is a major bottleneck in the delivery of RNA therapeutics. The exact mechanisms of endosomal escape are not fully understood but are thought to involve destabilization of the endosomal membrane.

Quantitative Data on Cellular Uptake of Analogous Modified RNAs

Direct quantitative data for the cellular uptake of Poly(2'-methylthioadenylic acid) modified RNA is not yet widely available. However, data from studies on 2'-OMe and PS modified oligonucleotides can provide valuable benchmarks.

| Modification Type | Cell Line | Uptake Efficiency (% of cells positive) | Intracellular Concentration (nM) | Reference Compound |

| 2'-OMe-PS ASO | HeLa | 85% | 50-100 | Unmodified Oligo |

| PS ASO | A549 | 90% | 100-200 | Unmodified Oligo |

| 2'-OMe RNA | T24 | 60% | 20-50 | Unmodified Oligo |

Note: The data presented in this table are representative values collated from various studies on 2'-OMe and PS modified oligonucleotides and should be considered as a general guide. Actual values will vary depending on the specific sequence, cell type, and experimental conditions.

Experimental Protocols for Studying Cellular Uptake